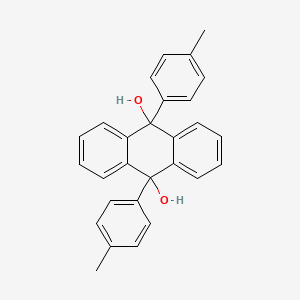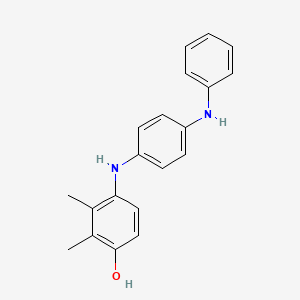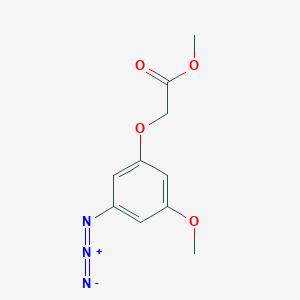
Guanosine, 2'-deoxy-8-((6-nitro-1-pyrenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- is a modified nucleoside derivative. It is structurally related to guanosine, a nucleoside that is a building block of DNA. The modification involves the addition of a nitro-pyrene group, which can significantly alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- typically involves multi-step organic synthesis. The starting material is usually 2’-deoxyguanosine, which undergoes nitration to introduce the nitro group. This is followed by a coupling reaction with a pyrene derivative to form the final compound. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrene group can be substituted with other aromatic groups through nucleophilic substitution reactions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically employed.
Major Products
Oxidation: Amino derivatives of the compound.
Substitution: Various aromatic derivatives depending on the substituent used.
Hydrolysis: Degradation products including free guanine and pyrene derivatives.
Scientific Research Applications
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- has several applications in scientific research:
Chemistry: Used as a probe to study nucleic acid interactions and dynamics.
Biology: Employed in fluorescence microscopy to visualize DNA and RNA structures.
Medicine: Investigated for its potential as a diagnostic tool in detecting genetic mutations and abnormalities.
Industry: Utilized in the development of biosensors and other analytical devices.
Mechanism of Action
The compound exerts its effects primarily through its ability to intercalate into DNA and RNA structures. The nitro-pyrene group enhances its fluorescence properties, allowing it to be used as a molecular probe. It can bind to specific nucleic acid sequences, altering their conformation and stability. This interaction can be exploited to study various biological processes and detect genetic anomalies.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: The unmodified form of the compound.
8-Aminoguanosine: A derivative with an amino group instead of a nitro-pyrene group.
Pyrene-labeled nucleosides: Other nucleosides labeled with pyrene or its derivatives.
Uniqueness
Guanosine, 2’-deoxy-8-((6-nitro-1-pyrenyl)amino)- is unique due to its combination of a nucleoside with a nitro-pyrene group. This modification enhances its fluorescence properties and allows it to be used as a sensitive probe in various scientific applications. Its ability to intercalate into nucleic acids and alter their properties sets it apart from other similar compounds.
Properties
| 113799-66-9 | |
Molecular Formula |
C26H21N7O6 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(6-nitropyren-1-yl)amino]-1H-purin-6-one |
InChI |
InChI=1S/C26H21N7O6/c27-25-30-23-22(24(36)31-25)29-26(32(23)19-9-17(35)18(10-34)39-19)28-15-7-3-11-2-6-14-16(33(37)38)8-4-12-1-5-13(15)20(11)21(12)14/h1-8,17-19,34-35H,9-10H2,(H,28,29)(H3,27,30,31,36)/t17-,18+,19+/m0/s1 |
InChI Key |
ONCUKZLYVUMPIN-IPMKNSEASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=C7C5=C(C=CC7=C(C=C6)[N+](=O)[O-])C=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=C7C5=C(C=CC7=C(C=C6)[N+](=O)[O-])C=C4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)



